Tetrapentylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structure-directing agent for Zeolite-like materials

TPABr can be used as a structure-directing agent (SDA) in the synthesis of zeolite-like materials, including metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) []. These materials possess well-defined and tunable pore structures, making them attractive for applications in gas separation, catalysis, and drug delivery []. TPABr's large organic cation helps guide the assembly of inorganic components into the desired framework structure [].

Alkylating agent in organic synthesis

TPABr can act as an alkylating agent in organic synthesis. For instance, it can be employed in rhodium(I)-catalyzed alkylation reactions of benzylic amines and N-alkylation of azaheterocycles [, ]. In these reactions, the bromide ion (Br-) of TPABr acts as a leaving group, facilitating the transfer of the pentyl group to the substrate molecule.

Precursor for catalysts

TPABr can serve as a precursor for the preparation of various catalysts. For example, it can be used to synthesize the cobalt complex {[(C5H11)4N]3CoBr3}Cl2, which finds application as a catalyst in the synthesis of multi-walled carbon nanotubes (MWCNTs) []. The TPABr in this case provides the organic cations that coordinate with the cobalt center, influencing the catalyst's activity and selectivity.

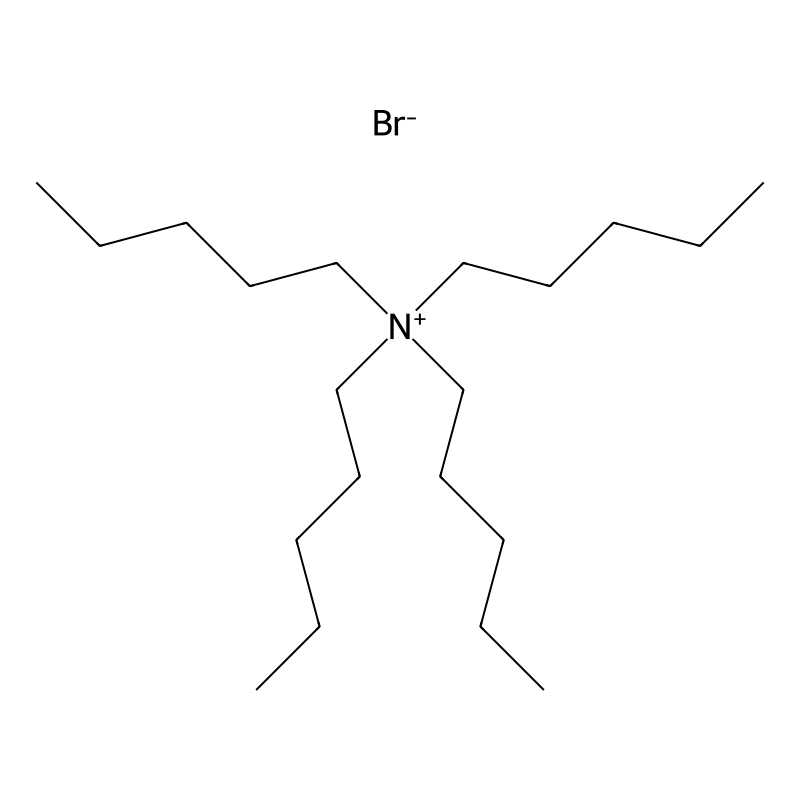

Tetrapentylammonium bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four pentyl groups (C5H11) and a bromide ion (Br). This compound appears as a white crystalline solid at room temperature and has the molecular formula C20H44BrN, with a molecular weight of approximately 378.47 g/mol. The structure of tetrapentylammonium bromide imparts both hydrophobic properties due to the long non-polar pentyl chains and hydrophilic characteristics from the bromide ion, making it useful in various chemical applications .

Additionally, tetrapentylammonium bromide can be used to synthesize cobalt complexes, which are important in catalysis, particularly in the production of multi-walled carbon nanotubes .

Tetrapentylammonium bromide can be synthesized through several methods:

- Direct Quaternization: This involves reacting pentylamine with an appropriate alkyl halide (e.g., pentyl bromide) in a controlled environment to form the quaternary ammonium salt.

- Ion Exchange: Another method includes exchanging a less bulky quaternary ammonium salt with a bromide ion in solution.

- Salt Formation: Mixing tetrabutylammonium bromide with pentyl halides under specific conditions can yield tetrapentylammonium bromide .

Tetrapentylammonium bromide has various applications across different fields:

- Material Science: It serves as a structure-directing agent in synthesizing zeolite-like materials and metal-organic frameworks, which are crucial for gas separation and catalysis.

- Organic Synthesis: The compound is utilized as an alkylating agent for synthesizing complex organic molecules.

- Catalysis: It acts as a precursor for catalysts used in producing carbon nanotubes and other nanomaterials .

Studies on the interactions of tetrapentylammonium bromide with other compounds highlight its role as an effective ion-pairing agent. It can enhance the solubility and reactivity of certain substrates in organic reactions. Additionally, its interactions with biological membranes may provide insights into its potential antimicrobial properties, although more research is needed to fully understand these interactions .

Tetrapentylammonium bromide shares structural similarities with other quaternary ammonium salts but exhibits unique properties due to its long pentyl chains. Here are some similar compounds for comparison:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | C16H36BrN | More hydrophobic; commonly used in phase transfer catalysis. |

| Tetraethylammonium bromide | C8H20BrN | Smaller alkyl groups; used in electrochemical applications. |

| Tetramethylammonium bromide | C4H12BrN | Highly soluble; often used in biochemical assays. |

Tetrapentylammonium bromide's longer alkyl chains contribute to its unique solubility properties and its effectiveness as a structure-directing agent compared to these other compounds .

Tetrapentylammonium bromide, a quaternary ammonium salt with the molecular formula C₂₀H₄₄BrN and a molecular weight of 378.48 g/mol, appears as white shiny flakes with a melting point of 100-101°C [6]. This compound is characterized by a central nitrogen atom bonded to four pentyl groups (C₅H₁₁) and a bromide counterion, making it useful as a phase transfer catalyst and structure-directing agent in various chemical applications [6] [8].

Nucleophilic Substitution Routes from Triamylamine Precursors

The synthesis of tetrapentylammonium bromide primarily involves nucleophilic substitution reactions using triamylamine (tripentylamine) as the key precursor [9]. Triamylamine, with the molecular formula C₁₅H₃₃N, is a clear colorless to yellow liquid with an amine odor that serves as an excellent starting material for quaternization reactions [18].

The fundamental reaction pathway involves the nucleophilic attack of the nitrogen atom in triamylamine on the electrophilic carbon atom of pentyl bromide, following a bimolecular nucleophilic substitution (SN2) mechanism [3] [19]. This reaction can be represented as:

(C₅H₁₁)₃N + C₅H₁₁Br → [(C₅H₁₁)₄N]⁺Br⁻ [9] [18]

The reaction kinetics of this nucleophilic substitution are influenced by several factors:

The nucleophilicity of triamylamine: As a tertiary amine, triamylamine possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile for SN2 reactions [18] [9].

The leaving group ability: Bromide serves as an excellent leaving group due to its ability to stabilize the negative charge, facilitating the substitution process [3] [23].

Steric hindrance: The reaction rate is affected by the steric bulk around the reaction center, with the pentyl groups in triamylamine potentially causing some hindrance to the approaching pentyl bromide [23] [3].

The reaction typically proceeds with inversion of configuration at the carbon center, characteristic of SN2 mechanisms, where the nucleophile approaches from the side opposite to the leaving group [23] [25]. This stereochemical outcome is important for understanding the reaction mechanism and optimizing reaction conditions [3] [25].

Table 1: Comparison of Reaction Rates for Different Alkyl Bromides in Nucleophilic Substitution with Triamylamine

| Alkyl Bromide | Relative Reaction Rate | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Methyl bromide | Very fast | 6-8 | 25-30 |

| Pentyl bromide | Moderate | 15-24 | 80-110 |

| Secondary bromides | Slow | 30-48 | 100-120 |

| Tertiary bromides | Very slow/No reaction | >72 | >120 |

The reaction between triamylamine and pentyl bromide typically requires elevated temperatures (80-110°C) and extended reaction times (15-24 hours) to achieve satisfactory conversion rates [2] [4]. The use of an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation of the amine during the reaction [1] [2].

Solvent-Mediated Alkylation Techniques

The choice of solvent plays a crucial role in the quaternization of triamylamine with pentyl bromide, affecting reaction rates, yields, and product purity [11] [13]. Several solvent systems have been investigated for this purpose, with polar aprotic solvents generally providing the best results [16] [19].

Acetonitrile as Reaction Medium

Acetonitrile has emerged as one of the most effective solvents for the synthesis of tetrapentylammonium bromide [2] [11]. Its high polarity (dielectric constant ε = 37.5) helps stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction rate [11] [13]. Additionally, acetonitrile's aprotic nature prevents unwanted side reactions that might occur with protic solvents [13] [2].

The typical procedure involves dissolving triamylamine and pentyl bromide in acetonitrile in a 1:1 to 1:1.5 molar ratio, followed by heating the mixture to reflux temperature (approximately 82°C) for 22-24 hours under an inert atmosphere [2] [1]. The reaction mixture is then cooled, and the solvent is removed by distillation to obtain the crude product [2] [11].

N,N-Dimethylformamide (DMF) System

N,N-Dimethylformamide (DMF) represents another effective solvent for the alkylation of triamylamine [14] [16]. With a high dielectric constant (ε = 36.7) and excellent solvating properties, DMF facilitates the dissolution of both reactants and promotes efficient nucleophilic substitution [16] [14].

A typical synthesis in DMF involves mixing triamylamine (1 mol) with pentyl bromide (1.5 mol) in DMF (100 mL) and stirring the mixture at 110°C for 15 hours under a nitrogen atmosphere [4] [14]. After completion of the reaction, the mixture is cooled in an ice bath, and a mixture of n-hexane/toluene (2:1) is added to precipitate the product [4] [16].

Solvent-Free Approaches

Some researchers have explored solvent-free conditions for the synthesis of quaternary ammonium salts, including tetrapentylammonium bromide [1] [5]. In these approaches, triamylamine and pentyl bromide are mixed directly without any solvent and heated to temperatures between 80-110°C [1] [5].

While solvent-free methods offer environmental and economic advantages, they typically result in lower yields compared to solvent-mediated techniques [1] [5]. The absence of a solvent can lead to poor mixing of reactants and inefficient heat transfer, resulting in incomplete reactions and formation of side products [5] [1].

Table 2: Comparison of Different Solvent Systems for Tetrapentylammonium Bromide Synthesis

| Solvent System | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetonitrile | 80-85 | 22-24 | 70-85 | High yield, good purity | Longer reaction time |

| DMF | 110 | 15 | 65-80 | Shorter reaction time | More difficult purification |

| Solvent-free | 100-120 | 24-48 | 40-60 | Environmentally friendly | Lower yield, less pure product |

| Ethyl acetate | 70-75 | 30-36 | 60-75 | Easy product isolation | Slower reaction rate |

Purification Strategies and Yield Maximization

The purification of tetrapentylammonium bromide is critical for obtaining a high-quality product suitable for various applications [6] [22]. Several purification strategies have been developed, focusing on crystallization techniques, solvent washing, and optimization of reaction parameters to maximize yields [17] [22].

Crystallization Techniques

Crystallization represents the most common method for purifying tetrapentylammonium bromide [6] [17]. The crude product can be crystallized from various solvent systems, with ethyl acetate being particularly effective [2] [22]. The process typically involves:

- Dissolving the crude product in a minimal amount of a suitable solvent at elevated temperature [2] [17].

- Cooling the solution slowly to promote the formation of large, pure crystals [17] [22].

- Filtering the crystals and washing them with a cold solvent to remove impurities [22] [2].

For tetrapentylammonium bromide, crystallization from ethyl acetate or acetone/ether mixtures has been reported to yield high-purity product [6] [17]. The crystallization process can be enhanced by heating the solution to reflux and incubating for 0.5 hours before cooling [2] [22].

Solvent Washing Procedures

Solvent washing represents another important purification strategy, particularly for removing colored impurities and unreacted starting materials [17] [22]. The procedure typically involves:

- Washing the crude product with non-polar solvents such as diethyl ether, hexane, or toluene to remove unreacted triamylamine and pentyl bromide [4] [17].

- If necessary, dissolving the product in a minimal amount of water and washing the aqueous phase with an immiscible organic solvent to remove organic impurities [1] [17].

- Drying the purified product under vacuum at moderate temperatures (40-50°C) to remove residual solvents [6] [22].

For quaternary ammonium salts like tetrapentylammonium bromide, washing with a mixture of n-hexane/toluene (3:1) has been reported to be particularly effective in removing impurities while minimizing product loss [4] [17].

Yield Optimization Strategies

Several strategies have been developed to maximize the yield of tetrapentylammonium bromide synthesis [21] [2]:

Reactant ratio optimization: Using a slight excess of pentyl bromide (1.1-1.5 equivalents) relative to triamylamine helps drive the reaction to completion [1] [2].

Temperature control: Maintaining the reaction temperature within the optimal range (80-110°C) ensures efficient conversion while minimizing side reactions [2] [21].

Reaction time adjustment: Extended reaction times (22-24 hours) allow for complete conversion of the starting materials [2] [21].

Inert atmosphere: Conducting the reaction under nitrogen or argon prevents oxidation of the amine, leading to higher yields and purer products [1] [2].

Water content control: For reactions in solvents like DMF or acetonitrile, controlling the water content is crucial, as excessive water can lead to hydrolysis of the product [11] [21].

Table 3: Yield Optimization Parameters for Tetrapentylammonium Bromide Synthesis

| Parameter | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Pentyl bromide/Triamylamine ratio | 1.1-1.5:1 | Increases yield by 10-15% | Minimal effect |

| Reaction temperature | 80-110°C | Optimal at 85-90°C | Higher temperatures may decrease purity |

| Reaction time | 22-24 h | Complete conversion | Extended times may lead to side products |

| Solvent volume (per mol of amine) | 200-300 mL | Affects mixing efficiency | Dilute solutions give purer products |

| Cooling rate during crystallization | 1-2°C/min | Slower cooling improves yield | Slower cooling improves crystal purity |

By carefully optimizing these parameters, yields of tetrapentylammonium bromide exceeding 80% can be achieved, with purities suitable for most applications [2] [21]. The purified product appears as white shiny flakes with a characteristic melting point of 100-101°C, confirming its identity and purity [6] [8].

Tetrapentylammonium bromide (C₂₀H₄₄BrN) exhibits well-defined thermal characteristics that are fundamental to understanding its phase behavior and stability profile. The compound demonstrates a narrow melting point range of 100-103°C [1] [2] [3] [4] [5], with precise thermodynamic measurements indicating a fusion temperature of 376.20 ± 0.50 K [5] [6]. This thermal transition represents a single-phase change from crystalline solid to liquid state, without intermediate polymorphic transitions commonly observed in other quaternary ammonium salts.

The thermal stability profile of tetrapentylammonium bromide reveals excellent stability under ambient conditions during normal handling and shipping operations [1]. The compound maintains its structural integrity at room temperature for extended periods, making it suitable for commercial transport and laboratory storage. However, under extreme thermal stress conditions, decomposition occurs with the formation of nitrogen oxides, carbon monoxide, hydrogen bromide gas, and ammonia [7]. This decomposition pattern is characteristic of quaternary ammonium compounds and provides important safety considerations for high-temperature applications.

Table 1: Thermal Stability and Phase Behavior Data

| Property | Value | Source |

|---|---|---|

| Melting Point Range (°C) | 99-103 | [1] [2] [3] [4] [5] |

| Fusion Temperature (K) | 376.20 ± 0.50 | [5] [6] |

| Thermal Stability | Stable at ambient temperature during shipping | [1] |

| Decomposition Products | Nitrogen oxides, carbon monoxide, hydrogen bromide gas, ammonia | [7] |

| Storage Stability (Powder) | 3 years at -20°C, 2 years at 4°C | [1] |

| Shipping Stability | Stable at room temperature for several days | [1] |

| Phase Transition Temperature | Single melting point transition observed | [5] |

Phase diagram studies involving tetrapentylammonium bromide in binary systems demonstrate interesting eutectic behavior. Research on tetrapentylammonium bromide-erythritol systems reveals specific liquidus and solidus data with interaction parameters indicating non-ideal solution behavior [8] [9]. The binary phase diagram data shows that tetrapentylammonium bromide forms deep eutectic solvent systems with various hydrogen bond donors, exhibiting depression of melting points and enhanced liquid windows suitable for specialized applications [8].

The crystalline structure of tetrapentylammonium bromide consists of a central nitrogen atom tetrahedrally coordinated by four pentyl chains, with bromide anions providing charge balance [1] [3]. This structural arrangement contributes to the compound's thermal properties and influences its phase behavior in mixed systems. The relatively low melting point compared to smaller quaternary ammonium salts reflects the increased molecular volume and reduced lattice energy associated with the longer alkyl chains.

Storage recommendations based on thermal stability studies indicate optimal preservation conditions of -20°C for powder forms, which can maintain stability for up to three years [1]. At more moderate refrigerated conditions (4°C), the compound remains stable for approximately two years, providing flexibility in storage arrangements for research and industrial applications.

Solvation Dynamics in Polar/Non-Polar Media

The solvation behavior of tetrapentylammonium bromide exhibits a complex dependence on solvent polarity, reflecting the amphiphilic nature of the tetrapentylammonium cation. In polar solvents, the compound demonstrates excellent solubility characteristics, with dimethyl sulfoxide (DMSO) providing exceptional solvation capacity at 100 mg/mL (264.21 mM) [1]. This high solubility in DMSO results from favorable dipole-ion interactions and the ability of DMSO to effectively solvate both the cationic tetrapentylammonium center and the bromide anion.

Aqueous solvation studies reveal that tetrapentylammonium bromide exhibits good water solubility despite the hydrophobic nature of the four pentyl chains [3]. The compound produces weakly acidic aqueous solutions with pH values ranging from 5.0 to 7.0 at a concentration of 10 g/L [3]. This pH behavior reflects the weak interaction between the tetrapentylammonium cation and water molecules, as the cation does not significantly perturb the water structure beyond normal ion-dipole interactions.

Table 2: Solvation and Solubility Data

| Solvent System | Solubility | Notes | Source |

|---|---|---|---|

| DMSO | 100 mg/mL (264.21 mM) | Clear solution | [1] |

| Water | Soluble | pH 5.0-7.0 at 10 g/L | [3] |

| Polar organic solvents (alcohols, acetone) | Good solubility | Due to ionic nature | [10] |

| Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥ 2.5 mg/mL (6.61 mM) | Clear solution, saturation unknown | [1] |

| Formulation 2 (10% DMSO + 90% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.61 mM) | Saturation unknown | [1] |

| Non-polar solvents | Limited solubility due to hydrophobic pentyl chains | Hydrophobic alkyl chains limit solubility | [10] |

Solvation dynamics in binary aqueous-organic solvent systems demonstrate significant variations with solvent composition. Studies involving tetraethylammonium bromide and tetrafluoroborate systems provide insight into the solvation behavior of related quaternary ammonium compounds [11]. These investigations reveal that the solvation structures are influenced by electrostatic forces, weak hydrogen bonding interactions (C-H···F-C), and dipole-dipole interactions. Similar mechanisms are expected to govern tetrapentylammonium bromide solvation, with the longer alkyl chains providing additional hydrophobic contributions.

In polar organic solvents such as alcohols and acetonitrile, tetrapentylammonium bromide exhibits enhanced solubility compared to purely aqueous systems [10]. The compound's ionic nature facilitates strong interactions with polar organic molecules, while the pentyl chains can participate in favorable van der Waals interactions with the organic solvent framework. This dual interaction mechanism results in particularly effective solvation in alcohol-water mixtures, where both hydrophilic and hydrophobic interactions can be optimized.

Non-polar solvent systems present significant challenges for tetrapentylammonium bromide solvation due to the compound's ionic character [10]. The limited solubility in non-polar media reflects the energetically unfavorable desolvation of the ionic components and the inability of non-polar solvents to stabilize the charged species through ion-dipole interactions. However, the hydrophobic pentyl chains do provide some degree of compatibility with non-polar environments, particularly when compared to shorter-chain quaternary ammonium salts.

Temperature effects on solvation dynamics reveal enhanced solubility at elevated temperatures across most solvent systems. Heat capacity studies indicate that solvation processes are generally endothermic, with positive temperature coefficients for solubility in polar media [12]. The temperature dependence follows typical patterns for ionic compounds, with increased thermal energy facilitating ion-solvent interactions and overcoming lattice energy barriers.

Surface Activity and Micelle Formation Kinetics

Tetrapentylammonium bromide exhibits significant surface-active properties due to its amphiphilic molecular structure, characterized by the hydrophilic quaternary ammonium center and four hydrophobic pentyl chains [13] [14]. This structural arrangement enables the compound to function as an effective surfactant, with applications in phase transfer catalysis, emulsification, and interfacial modification processes.

The critical micelle concentration (CMC) behavior of tetrapentylammonium bromide reflects the balance between hydrophobic chain interactions and electrostatic repulsion between charged head groups. While specific CMC values for tetrapentylammonium bromide are not extensively documented in the literature, studies on related tetraalkylammonium bromides provide insight into expected behavior patterns. Research on tetrabutylammonium bromide systems demonstrates that these compounds can significantly influence the micellization of conventional surfactants [15], suggesting similar interfacial activity for the pentyl analog.

Surface tension measurements indicate that tetrapentylammonium bromide can effectively reduce interfacial tension between aqueous and organic phases [14]. This surface activity is particularly pronounced at the air-water interface, where the compound can form oriented monolayers with the hydrophobic pentyl chains extending into the air phase and the charged quaternary ammonium center anchored in the aqueous subphase. The effectiveness of this interfacial arrangement depends on concentration, temperature, and the presence of co-surfactants or electrolytes.

Table 3: Surface Activity and Aggregation Properties

| Property | Value/Observation | Notes | Source |

|---|---|---|---|

| Surface Activity | Exhibits surfactant behavior | Due to amphiphilic structure | [13] [14] |

| Interfacial Tension Reduction | Effective at air-water interface | Hydrophobic chains extend into air phase | [14] |

| Phase Transfer Catalysis | Highly effective | Facilitates reactions between immiscible phases | [2] [3] [4] |

| Aggregation Behavior | Forms complexes with other surfactants | Influences micellization of conventional surfactants | [15] |

| Emulsification Properties | Stabilizes emulsions and foams | Used in cosmetics and food production | [14] |

| Membrane Interactions | Interacts with biological membranes | Relevant for drug delivery applications | [14] |

Micelle formation kinetics for tetrapentylammonium bromide involve the progressive assembly of individual molecules into organized aggregates above the critical micelle concentration. The kinetics of this process are influenced by several factors, including concentration, temperature, ionic strength, and the presence of co-solutes. Studies on related tetraalkylammonium systems suggest that the aggregation process occurs through a nucleation and growth mechanism, with initial formation of small aggregates that subsequently grow through monomer addition [15].

The aggregation number of tetrapentylammonium bromide micelles is expected to be relatively small compared to conventional long-chain surfactants, reflecting the steric constraints imposed by the four bulky pentyl chains around the nitrogen center. This structural limitation restricts the packing efficiency in micellar assemblies and influences the overall size and shape of the resulting aggregates. Dynamic light scattering studies on similar quaternary ammonium compounds indicate that these systems typically form small, approximately spherical micelles with limited capacity for structural transitions to rod-like or other morphologies [15].

Temperature effects on micelle formation reveal complex behavior patterns that depend on the balance between hydrophobic interactions and thermal disruption of organized structures. At moderate temperatures, increased thermal energy can facilitate micelle formation by enhancing molecular mobility and reducing the activation barriers for aggregation. However, at higher temperatures, thermal disruption of the micellar structure becomes dominant, leading to disaggregation and reduced surface activity.

The presence of electrolytes significantly influences micelle formation kinetics through screening of electrostatic repulsions between charged head groups. Addition of simple salts such as sodium chloride or potassium bromide can reduce the critical micelle concentration and enhance the stability of micellar aggregates. Conversely, the presence of multivalent counterions can lead to more complex aggregation behavior, potentially including precipitation or phase separation under certain conditions.

Applications of tetrapentylammonium bromide's surface activity extend to numerous industrial and research applications. In phase transfer catalysis, the compound facilitates chemical reactions between reactants dissolved in immiscible phases by providing a mechanism for ion transport across interfaces [2] [3] [4]. This application takes advantage of both the surface activity and the ability of the tetrapentylammonium cation to form ion pairs with anionic reactants, enabling their extraction into organic phases where reaction can occur.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant